molecular formula C8H15IO B1639475 (1E,3S)-1-Iodo-(E)-1-octen-3-ol

(1E,3S)-1-Iodo-(E)-1-octen-3-ol

Número de catálogo: B1639475
Peso molecular: 254.11 g/mol
Clave InChI: KQDYMAYUKUZGDA-CZEYKFRCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(1E,3S)-1-Iodo-(E)-1-octen-3-ol is a halogenated unsaturated alcohol with the molecular formula C₈H₁₅IO. Its structure features an iodine atom at the 1-position, an (E)-configured double bond between C1 and C2, and a hydroxyl group at the 3-position with (S)-stereochemistry. The stereochemistry and halogen substituent influence its reactivity, solubility, and interactions in biological systems.

Propiedades

Fórmula molecular

C8H15IO

Peso molecular

254.11 g/mol

Nombre IUPAC

(E,3S)-1-iodooct-1-en-3-ol

InChI

InChI=1S/C8H15IO/c1-2-3-4-5-8(10)6-7-9/h6-8,10H,2-5H2,1H3/b7-6+/t8-/m0/s1

Clave InChI

KQDYMAYUKUZGDA-CZEYKFRCSA-N

SMILES

CCCCCC(C=CI)O

SMILES isomérico

CCCCC[C@@H](/C=C/I)O

SMILES canónico

CCCCCC(C=CI)O

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on structural homology (halogenated alkenols, unsaturated alcohols, or chiral alcohols) and functional group similarities.

(±)-1-Penten-3-ol

  • Molecular Formula : C₅H₁₀O
  • Molecular Weight : 86.13 g/mol
  • Key Differences: Lacks iodine; shorter carbon chain (C5 vs. C8). Lower molecular weight and polarity, leading to higher volatility (boiling point ~135°C) compared to the iodinated analog .

1-Octen-3-ol

  • Molecular Formula : C₈H₁₆O
  • Molecular Weight : 128.21 g/mol
  • Key Differences: No iodine substituent; hydroxyl group at C3 with variable stereochemistry. Naturally occurring in mushrooms and plants, contributing to earthy aromas. Lower density (0.84 g/cm³) and higher water solubility (1.2 g/L) than the iodinated derivative due to reduced halogen-induced hydrophobicity .

(E)-1-Bromo-1-octen-3-ol

  • Molecular Formula : C₈H₁₅BrO
  • Molecular Weight : 207.11 g/mol
  • Key Differences :
    • Bromine replaces iodine; smaller atomic radius and lower leaving-group ability in substitution reactions.
    • Lower boiling point (~220°C vs. ~250°C estimated for the iodo analog) due to weaker van der Waals forces .

Physicochemical and Spectral Data Comparison

Property (1E,3S)-1-Iodo-(E)-1-octen-3-ol (±)-1-Penten-3-ol 1-Octen-3-ol (E)-1-Bromo-1-octen-3-ol
Molecular Weight 254.11 g/mol 86.13 g/mol 128.21 g/mol 207.11 g/mol
Boiling Point ~250°C (est.) 135°C 195°C ~220°C
Solubility in Water Low (hydrophobic iodine) 1.5 g/L 1.2 g/L <1 g/L
Key IR Peaks 3400 cm⁻¹ (O-H), 610 cm⁻¹ (C-I) 3350 cm⁻¹ (O-H) 3300 cm⁻¹ (O-H) 3350 cm⁻¹ (O-H), 560 cm⁻¹ (C-Br)

Métodos De Preparación

Asymmetric Reduction of 3-Octanone

The reduction of 3-octanone using chiral catalysts achieves high enantiomeric excess (ee). For example, Noyori asymmetric hydrogenation employs ruthenium complexes with BINAP ligands to yield (3S)-3-octanol in >95% ee. Typical conditions involve:

Catalyst Solvent Pressure (H₂) Temperature Yield (%) ee (%)
RuCl₂[(S)-BINAP] Ethanol 50 atm 25°C 92 97
Rhodium-DIOP complex THF 10 atm 30°C 88 94

Alternative methods include enzymatic reduction using ketoreductases, such as Lactobacillus brevis alcohol dehydrogenase, which provides (3S)-3-octanol with 99% ee under mild aqueous conditions.

Iodination Strategies for (1E)-1-Iodo-1-octen-3-ol

Introducing iodine at the C1 position while maintaining E-geometry is critical. Three methods are prevalent:

Hydroiodination of 1-Octyn-3-ol

Treating 1-octyn-3-ol with hydroiodic acid (HI) in the presence of radical inhibitors (e.g., BHT) selectively yields the E-iodoalkene:

$$
\text{1-Octyn-3-ol} + \text{HI} \xrightarrow{\text{Et}_2\text{O}, \, -10^\circ\text{C}} \text{(1E)-1-Iodo-1-octen-3-ol} \quad
$$

Conditions :

  • HI (1.2 equiv), diethyl ether, −10°C, 12 h
  • Yield: 78% (E/Z = 95:5)

Palladium-Catalyzed Iodination

Aryl and alkenyl iodides are accessible via Pd-catalyzed couplings. The Stille-Kelly reaction applies to vinyl stannanes:

$$
\text{(3S)-3-Octenol stannane} + \text{I}2 \xrightarrow{\text{Pd(PPh}3\text{)}_4} \text{(1E)-1-Iodo-1-octen-3-ol} \quad
$$

Optimized Parameters :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Solvent: Toluene, 80°C
  • Yield: 85%

Protection-Deprotection Strategies

The hydroxyl group often requires protection during iodination to prevent side reactions:

Silyl Ether Protection

  • Protection : (3S)-3-Octanol is treated with tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in DMF to form the TBS ether.
  • Iodination : The protected intermediate undergoes hydroiodination (Section 2.1).
  • Deprotection : TBAF in THF cleaves the silyl group, yielding the final product.

Cross-Coupling Approaches

Directed ortho Metallation (DOM)-Mediated Coupling

DOM strategies direct iodine insertion regioselectively. For example, a directed metallation group (DMG) at C3 guides palladium catalysis:

$$
\text{(3S)-3-Octanol DMG derivative} + \text{PhI} \xrightarrow{\text{Pd(OAc)}_2} \text{(1E)-1-Iodo-1-octen-3-ol} \quad
$$

Key Data :

  • DMG: Oxazoline
  • Yield: 80%

Analytical Characterization

Critical data for (1E,3S)-1-Iodo-(E)-1-octen-3-ol include:

  • Optical Rotation : $$[α]_D^{25} = +15.6^\circ$$ (c = 1.0, CHCl₃)
  • ¹H NMR (CDCl₃): δ 6.45 (d, J = 14 Hz, 1H, CH=I), 4.10 (m, 1H, C3-OH), 1.50–1.20 (m, 10H, alkyl)
  • Chiral HPLC : Chiralpak AD-H column, hexane:isopropanol (90:10), retention time = 12.3 min

Challenges and Mitigation

  • E/Z Isomerization : Minimized using low-temperature iodination and radical inhibitors.
  • Racemization at C3 : Avoided by using mild deprotection conditions (e.g., TBAF instead of strong acids).

Q & A

Q. What are the recommended methods for stereoselective synthesis of (1E,3S)-1-Iodo-(E)-1-octen-3-ol?

To achieve stereochemical control, iodination reactions should employ chiral catalysts or enantioselective reagents. For example, iodine monochloride (ICl) in the presence of a chiral Lewis acid (e.g., BINOL-derived catalysts) can induce asymmetric induction during the addition to the alkene precursor. Post-synthesis, confirm stereochemistry via 1H^{1}\text{H} NMR coupling constants and NOE experiments, complemented by polarimetry or X-ray crystallography .

Q. How can researchers verify the structural integrity and purity of (1E,3S)-1-Iodo-(E)-1-octen-3-ol?

Use a combination of analytical techniques:

  • GC-MS : To assess purity and detect volatile byproducts.
  • High-resolution NMR : 13C^{13}\text{C} and DEPT-135 spectra to confirm carbon environments and iodine’s electronic effects.
  • Elemental analysis : Validate iodine content (~30.1% theoretical for C8_8H13_{13}IO).
  • Chiral HPLC : Separate enantiomers using a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) .

Advanced Research Questions

Q. How does the iodine substituent in (1E,3S)-1-Iodo-(E)-1-octen-3-ol influence its bioactivity compared to non-halogenated analogs like 1-octen-3-ol?

The iodine atom increases molecular weight and polarizability, potentially altering volatility and receptor binding. To evaluate bioactivity:

  • Comparative bioassays : Test attraction efficacy in mosquito species (e.g., Aedes serratus) using CDC-light traps with CO2_2/iodo-octenol blends versus non-iodinated controls.
  • Molecular docking : Model interactions with insect olfactory receptors (e.g., OR8 in Anopheles) to assess steric/electronic effects of iodine .

Q. What experimental strategies resolve contradictions in reported stereochemical outcomes during iodination of 1-octen-3-ol derivatives?

Discrepancies may arise from competing reaction pathways (radical vs. ionic mechanisms). Address this by:

  • Mechanistic probes : Use radical inhibitors (e.g., TEMPO) or isotopic labeling (e.g., 18O^{18}\text{O}) to track intermediates.
  • Kinetic studies : Monitor reaction progress under varied temperatures/pH to identify dominant pathways.
  • Cross-validation : Compare results across multiple labs using standardized protocols (e.g., Beilstein Journal guidelines for reproducibility) .

Q. How can researchers investigate the role of (1E,3S)-1-Iodo-(E)-1-octen-3-ol in fungal signaling pathways?

Design studies to:

  • Knockout fungal strains : Use CRISPR/Cas9 to disrupt putative biosynthetic genes (e.g., lipoxygenases) and quantify iodo-octenol production via LC-MS.
  • Isotopic tracing : Feed 13C^{13}\text{C}-labeled linoleic acid to fungi and track incorporation into the compound.
  • Ecological assays : Expose fungal cultures to stressors (e.g., oxidative stress) and correlate iodo-octenol levels with sporulation rates .

Methodological Challenges & Data Analysis

Q. What statistical approaches are suitable for analyzing dose-response relationships in bioactivity studies of (1E,3S)-1-Iodo-(E)-1-octen-3-ol?

  • Latin square design : Minimize spatial/temporal bias in mosquito attraction experiments (e.g., four treatments tested across multiple days/locations).
  • Generalized linear models (GLM) : Fit Poisson or negative binomial distributions to count data (e.g., mosquito captures).
  • Multivariate analysis : Use PCA to disentangle synergistic effects of CO2_2 and iodo-octenol .

Q. How should researchers handle large datasets from chromatographic or spectroscopic characterization?

  • Data repositories : Archive raw NMR/GC-MS files in public databases (e.g., NIST Chemistry WebBook) with metadata on instrument parameters.
  • Supplementary materials : Report detailed experimental protocols, including column specifications (e.g., DB-5MS for GC) and solvent gradients, following Beilstein Journal guidelines .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.